N-({2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methyl)prop-2-enamide
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Overview
Description
N-({2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methyl)prop-2-enamide is a complex organic compound that features a unique combination of a thieno[3,2-c]pyran ring system and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methyl)prop-2-enamide typically involves the following steps:
Formation of the Thieno[3,2-c]pyran Ring: This can be achieved through a cyclization reaction involving sulfur and an appropriate precursor, such as an α-methylene carbonyl compound.
Introduction of the Fluoro Group: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Attachment of the Prop-2-enamide Group: This step involves the reaction of the thieno[3,2-c]pyran intermediate with acryloyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-({2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs with anti-inflammatory or anticancer properties.
Materials Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-({2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may act by binding to enzyme active sites or receptor binding pockets, thereby modulating their activity . The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]-4-sulfamoyl-1-piperidinecarboxamide .
- 6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid .
Uniqueness
N-({2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methyl)prop-2-enamide is unique due to the presence of the fluoro group and the prop-2-enamide moiety, which confer distinct chemical and biological properties. These features may enhance its reactivity and specificity in various applications compared to similar compounds .
Properties
IUPAC Name |
N-[(2-fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2S/c1-2-11(14)13-6-8-7-5-10(12)16-9(7)3-4-15-8/h2,5,8H,1,3-4,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMJTNMZQYJGED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1C2=C(CCO1)SC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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